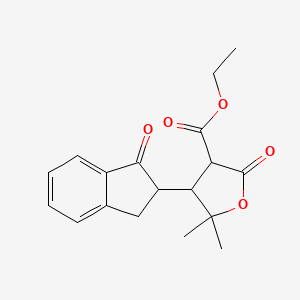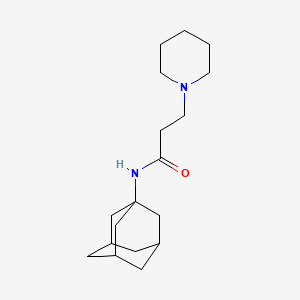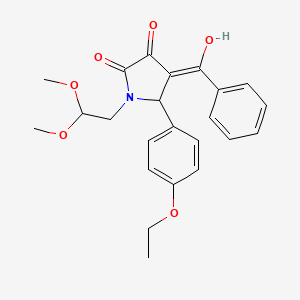
3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound featuring a furan ring fused with an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of an indene derivative with a furan ring precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the production process. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester
- 5,5-Dimethyl-2,4-oxazolidinedione
Uniqueness
ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE is unique due to its fused furan-indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H20O5 |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-oxo-4-(3-oxo-1,2-dihydroinden-2-yl)oxolane-3-carboxylate |
InChI |
InChI=1S/C18H20O5/c1-4-22-16(20)13-14(18(2,3)23-17(13)21)12-9-10-7-5-6-8-11(10)15(12)19/h5-8,12-14H,4,9H2,1-3H3 |
InChI Key |
RODIGNDSCNUZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(OC1=O)(C)C)C2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11047140.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B11047142.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047146.png)

![[5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate](/img/structure/B11047151.png)
![4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047163.png)
![7-Amino-2-oxo-5-phenyl-N-[4-(propan-2-YL)phenyl]-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11047164.png)
![N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide](/img/structure/B11047169.png)
![3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047180.png)
![13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11047189.png)

![2-methyl-N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B11047200.png)
![3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047205.png)

